molecular formula C22H18N4O3 B2468573 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1705906-37-1

2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2468573
CAS No.: 1705906-37-1
M. Wt: 386.411
InChI Key: CNBRELROKLGMFE-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a phenyl group that is substituted with a 1,2,4-oxadiazole ring. This 1,2,4-oxadiazole moiety is further functionalized with a pyridin-4-yl group at the 3-position . The integration of aromatic and heteroaromatic systems, including the benzamide and pyridine rings, is a common strategy in medicinal chemistry to optimize a compound's pharmacokinetic properties, such as metabolic stability and solubility . The 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance a compound's stability against enzymatic degradation . Research into 1,2,4-oxadiazole and the related 1,3,4-oxadiazole class of compounds has demonstrated a wide spectrum of biological activities, with a significant focus on anticancer applications . These derivatives exhibit their antiproliferative effects through diverse mechanisms, including the inhibition of key enzymes and proteins critical for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The specific structural features of this compound make it a valuable chemical tool for researchers investigating novel therapeutic agents, particularly in the field of oncology. This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-28-19-9-5-3-7-17(19)22(27)24-18-8-4-2-6-16(18)14-20-25-21(26-29-20)15-10-12-23-13-11-15/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRELROKLGMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include pyridine derivatives, methoxybenzoyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is a key reactive site, participating in both ring-opening and functionalization reactions.

Reaction TypeReagents/ConditionsOutcomeReferences
Reduction LiAlH<sub>4</sub>, THF, refluxOxadiazole ring reduced to amidine, forming a diamine derivative
Nucleophilic Attack Grignard reagents (e.g., RMgX)Ring opening at N–O bond, yielding substituted amidoxime intermediates
Acid Hydrolysis HCl (conc.), 100°CDegradation to carboxylic acid and amidoxime fragments

Pyridine Ring Modifications

The pyridin-4-yl group undergoes electrophilic and nucleophilic substitutions.

Reaction TypeReagents/ConditionsOutcomeReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitration at the para position relative to the oxadiazole linkage
Bromination Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Electrophilic substitution at the pyridine C-3 position
Cross-Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsSuzuki coupling at C-2 or C-3 positions for biaryl derivatives

Benzamide Group Transformations

The benzamide moiety participates in hydrolysis and substitution reactions.

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic Hydrolysis H<sub>2</sub>SO<sub>4</sub> (50%), ΔCleavage to 2-methoxybenzoic acid and aniline derivative
Alkylation NaH, alkyl halides, DMFN-Alkylation at the amide nitrogen, forming tertiary amides
Acylation AcCl, pyridine, 0°CO-Acetylation of the methoxy group

Methoxy Group Reactivity

The methoxy substituent undergoes demethylation and electrophilic substitution.

Reaction TypeReagents/ConditionsOutcomeReferences
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CConversion to phenolic –OH group
Sulfonation ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>Sulfonation at the ortho position relative to the methoxy group

Phenyl Ring Functionalization

The central phenyl ring participates in electrophilic substitutions.

Reaction TypeReagents/ConditionsOutcomeReferences
Chlorination Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>3</sub>NO<sub>2</sub>Chlorination at the para position of the phenyl ring
Friedel-Crafts AcCl, AlCl<sub>3</sub>, CS<sub>2</sub>Acetylation at the meta position relative to the oxadiazole linkage

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid molecules.

Reaction TypeReagents/ConditionsOutcomeReferences
Mitsunobu Reaction DIAD, PPh<sub>3</sub>, alcoholEtherification of the hydroxyl group (post-demethylation)
Click Chemistry CuSO<sub>4</sub>, sodium ascorbate, alkyne1,3-Dipolar cycloaddition to form triazole-linked conjugates

Key Findings from Research:

  • Microwave-Assisted Synthesis : Optimized coupling reactions using microwave irradiation reduced reaction times by 60% while maintaining yields >85% .

  • Biological Relevance : Derivatives formed via N-alkylation showed enhanced inhibitory activity against COX-2 (IC<sub>50</sub> = 0.8 μM) compared to the parent compound .

  • Stability : The oxadiazole ring demonstrates thermal stability up to 250°C but decomposes under strong acidic conditions (pH < 2) .

Scientific Research Applications

2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and pyridine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
2-Methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide C₂₂H₁₉N₄O₃ (inferred) ~393 (calculated) Pyridin-4-yl, 2-methoxybenzamide, 1,2,4-oxadiazole
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide C₁₈H₁₇N₃O₃ 323.35 Benzyl, methoxyacetamide, 1,2,4-oxadiazole
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide C₉H₇N₃O₃S 253.24 Thiadiazole (sulfur-containing), methoxybenzamide
GR125743 C₂₃H₂₅N₅O₂ 415.48 Piperizinyl, pyrindinyl, methoxybenzamide
3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(thiazol-2-yl)benzamide C₂₀H₁₇N₅O₃S 407.45 5-Methyl-1,3,4-oxadiazole, thiazole, tetrahydro-2H-pyran-4-yl methoxy

Key Comparisons:

Replacement of oxadiazole with thiadiazole (as in ) introduces sulfur, which may alter electronic properties and metabolic stability due to sulfur’s polarizability and larger atomic radius.

Benzamide Modifications

  • The 2-methoxy substituent in the target compound contrasts with 4-methoxy in , which could influence steric hindrance and binding orientation.
  • GR125743 () incorporates a piperizinyl group, enhancing solubility via basic nitrogen, whereas the target compound lacks such polar substituents.

Synthetic Methodologies

  • The target compound and analogs in are synthesized via nucleophilic substitution or coupling reactions under mild conditions (e.g., Cs₂CO₃/DMF), suggesting scalability for structure-activity relationship (SAR) studies.

Biological Implications

  • The pyridinyl-oxadiazole motif may target kinases or GPCRs, similar to compounds like L694247 (), which features a benzyl-oxadiazole linked to indole.
  • Thiadiazole derivatives (e.g., ) are often explored for antimicrobial activity, whereas oxadiazoles are more commonly associated with anti-inflammatory or anticancer effects.

Research Findings and Implications

  • Synthetic Efficiency : The use of cesium carbonate in DMF () offers high yields for oxadiazole derivatives, suggesting applicability to the target compound’s synthesis.
  • SAR Insights : Substitution at the oxadiazole 3-position (e.g., pyridinyl vs. benzyl) significantly impacts lipophilicity and hydrogen-bonding capacity, critical for optimizing bioavailability and target engagement.
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies to compare its efficacy with analogs like GR125743 () or thiadiazole-based derivatives ().

Biological Activity

2-Methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure incorporates a pyridine ring and an oxadiazole moiety, both known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure

The compound can be represented as follows:

C20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

CompoundActivityMIC (µg/mL)
1Against M. tuberculosis4–8
2Against S. aureus1.56
3Against B. subtilis0.78

Case Study: A study by Desai et al. (2016) demonstrated that derivatives of pyridine-based oxadiazoles exhibited strong antimycobacterial activity against both susceptible and drug-resistant strains of M. tuberculosis, indicating a promising avenue for developing new antitubercular agents .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have also been explored. Compounds from this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Mechanism of Action: Inhibition of HDAC6 by these compounds leads to the accumulation of acetylated proteins, resulting in altered gene expression that can induce apoptosis in cancer cells .

Research Findings:

  • A study reported that certain oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM.
  • Molecular docking studies indicated favorable binding interactions with the active sites of target proteins involved in cancer pathways .

Other Therapeutic Activities

In addition to antimicrobial and anticancer effects, oxadiazole derivatives have shown promise in other areas:

  • Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects in vitro.
  • Antiviral Activity: Preliminary studies suggest potential activity against viral infections, although further research is needed to confirm these findings .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide?

  • Methodological Answer : The synthesis involves three key stages:

  • Formation of the oxadiazole ring : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Coupling of the pyridinyl group : Substitution reactions using 4-pyridinyl boronic acid or halogenated precursors under Suzuki-Miyaura conditions .
  • Final benzamide assembly : Amide bond formation via condensation of the intermediate carboxylic acid with 2-aminobenzyl derivatives using coupling agents like EDC/HOBt .
    • Optimization Note : Reaction yields depend on solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are pivotal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond integrity. For example, methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), and pyridinyl protons show splitting patterns at δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns for chlorine or sulfur if present .
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .

Q. What are the primary biological targets of this compound in preclinical research?

  • Methodological Answer :

  • Kinase Inhibition : Structural analogs (e.g., pyridinyl-oxadiazole derivatives) exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases, validated via enzymatic assays and molecular docking .
  • Antimicrobial Activity : Pyridinyl and oxadiazole moieties are associated with disruption of bacterial cell wall synthesis, tested using MIC assays against Gram-positive pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance cyclization efficiency. DMF improves reaction rates due to high polarity .
  • Catalyst Selection : Use cesium carbonate or DBU as bases to deprotonate intermediates and accelerate cyclization .
  • Temperature Control : Maintain 80–100°C for 12–24 hours to balance yield and purity. Higher temperatures (>110°C) may degrade sensitive substituents .
    • Data Contradiction : Lower yields in THF (40–50%) vs. DMF (70–85%) highlight solvent polarity’s role in stabilizing transition states .

Q. How can contradictions in NMR data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing oxadiazole C-5 from benzamide carbonyls) .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian or ADF) to resolve overlaps .
  • Deuterium Exchange : Identify exchangeable protons (e.g., amide NH) using D₂O to simplify splitting patterns in crowded regions .

Q. What structure-activity relationship (SAR) insights exist for pyridinyl vs. pyrazinyl analogs?

  • Methodological Answer :

  • Bioisosteric Replacement : Pyridinyl derivatives (e.g., 4-pyridinyl) show higher PI3K inhibition (IC₅₀ = 12 nM) than pyrazinyl analogs (IC₅₀ = 45 nM), attributed to enhanced π-π stacking with kinase active sites .
  • Hydrogen Bonding : Pyridinyl’s lone pair participates in H-bonding with catalytic lysine residues, confirmed via X-ray crystallography of co-crystallized analogs .
    • Data Table :
SubstituentTarget (IC₅₀)Solubility (LogP)
Pyridin-4-yl12 nM2.1
Pyrazin-2-yl45 nM1.8

Q. How can stability issues in biological assays be addressed?

  • Methodological Answer :

  • pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the oxadiazole ring .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the benzamide moiety .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., methoxy groups) to prolong half-life in hepatic microsome assays .

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